![molecular formula C44H59IN2O2 B14187793 3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline CAS No. 850374-71-9](/img/structure/B14187793.png)
3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline is a complex organic compound that features a phenanthroline core substituted with an ethynyl group and a bis(dodecyloxy)-iodophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline typically involves multiple steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Bis(dodecyloxy)-iodophenyl Moiety: This step involves the iodination of a bis(dodecyloxy)benzene derivative followed by its coupling with the ethynyl-phenanthroline intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the phenanthroline core or the ethynyl group.
Substitution: The iodine atom in the bis(dodecyloxy)-iodophenyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: Its unique structural features make it a candidate for use in materials science, particularly in the development of organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms and forming stable complexes. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially disrupting their normal function and leading to therapeutic effects.
Properties
CAS No. |
850374-71-9 |
|---|---|
Molecular Formula |
C44H59IN2O2 |
Molecular Weight |
774.9 g/mol |
IUPAC Name |
3-[2-(2,5-didodecoxy-4-iodophenyl)ethynyl]-1,10-phenanthroline |
InChI |
InChI=1S/C44H59IN2O2/c1-3-5-7-9-11-13-15-17-19-21-30-48-41-34-40(45)42(49-31-22-20-18-16-14-12-10-8-6-4-2)33-38(41)26-25-36-32-39-28-27-37-24-23-29-46-43(37)44(39)47-35-36/h23-24,27-29,32-35H,3-22,30-31H2,1-2H3 |
InChI Key |
BEJUTAVDHWKULT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#CC2=CN=C3C(=C2)C=CC4=C3N=CC=C4)OCCCCCCCCCCCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


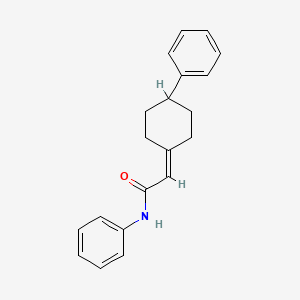
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)
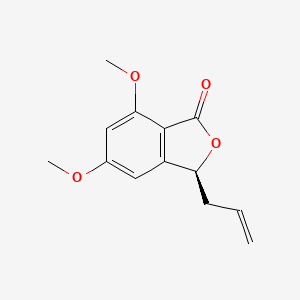
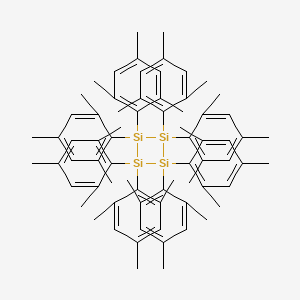
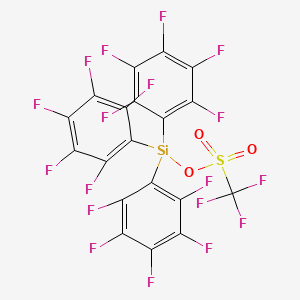
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14187784.png)

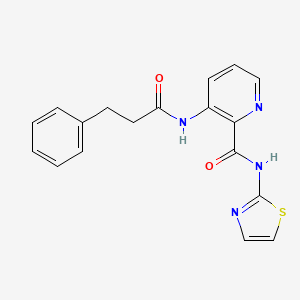
![2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14187797.png)
![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)
